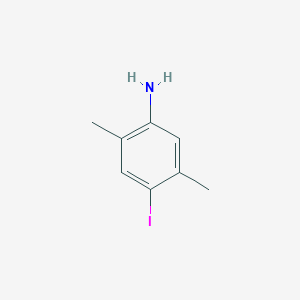

4-Iodo-2,5-dimethylaniline

Description

Propriétés

IUPAC Name |

4-iodo-2,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJNBUOAWDGTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406396 | |

| Record name | 4-iodo-2,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117832-13-0 | |

| Record name | 4-iodo-2,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 4 Iodo 2,5 Dimethylaniline and Analogous Structures

Direct Iodination Approaches

Direct iodination methods introduce an iodine atom onto the 2,5-dimethylaniline (B45416) backbone in a single key step. These strategies often leverage the activating, ortho-para directing nature of the amino and methyl groups. The primary challenge lies in achieving high regioselectivity for the desired C-4 position over the sterically less hindered C-6 position or the alternative ortho position (C-3).

Electrophilic Aromatic Iodination with Molecular Iodine and Oxidants

The direct electrophilic substitution of an aromatic proton with iodine is a fundamental method for the synthesis of aryl iodides. Molecular iodine (I₂) itself is a weak electrophile, necessitating the use of an oxidizing agent to generate a more potent iodinating species, such as the iodonium (B1229267) ion (I⁺) or a related carrier. manac-inc.co.jp

A variety of oxidants can be employed in conjunction with molecular iodine. Common industrial methods may use nitric acid, but this can lead to nitro-compound impurities. manac-inc.co.jp Cleaner and more controlled laboratory-scale syntheses utilize oxidants like periodic acid (HIO₃) or sodium periodate (B1199274) (NaIO₄) in strongly acidic media, such as a mixture of acetic acid, acetic anhydride, and sulfuric acid. nih.govnih.govoup.com These powerful systems are capable of iodinating even deactivated aromatic rings. nih.gov For highly activated substrates like N,N-dimethylaniline, a precursor to the target molecule's scaffold, these reactions can proceed efficiently, sometimes at reduced temperatures to control selectivity. oup.com

A simple and scalable procedure for the synthesis of analogous compounds like 4-iodo-2,6-dimethylaniline (B1296278) has been reported using molecular iodine with sodium bicarbonate. The reaction proceeds vigorously, and after quenching excess iodine, the product can be isolated in high yield via a simple extraction. researchgate.net

Table 1: Examples of Electrophilic Iodination with I₂ and Oxidants

| Starting Material | Iodinating System | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| N,N-Dimethylaniline | I₂ / NaIO₄ / H₂SO₄ | AcOH / Ac₂O | +5 °C, 1 h | 4-Iodo-N,N-dimethylaniline | 65% | oup.com |

| 2,6-Dimethylaniline (B139824) | I₂ / NaHCO₃ | Diethyl ether / Water | RT, 2 h | 4-Iodo-2,6-dimethylaniline | 81-95% | researchgate.net |

| Various Arenes | NaIO₄ / H₂SO₄ | AcOH / Ac₂O | 40-70 °C, 3 h | Iodoarenes | 27-88% | nih.gov |

| Various Arenes | HIO₃ / H₂SO₄ | AcOH / Ac₂O | RT | Iodoarenes | 39-83% | nih.gov |

Regioselective Iodination Utilizing Silver Salts

Silver salts are frequently used to activate iodine in electrophilic aromatic substitutions. They function by precipitating the iodide ion (I⁻) as insoluble silver iodide (AgI), thereby shifting the equilibrium to favor the formation of a highly electrophilic iodine species. nih.gov This approach has been systematically studied for the regioselective iodination of various substituted aromatic compounds, including phenols, anisoles, and anilines. nih.govnih.gov

Reagents such as silver sulfate (B86663) (Ag₂SO₄) combined with molecular iodine are effective for the iodination of aromatic amines. researchgate.netresearchgate.net The choice of silver salt and solvent can significantly influence both reactivity and regioselectivity. For instance, in the iodination of 3,5-dichloroanisole, using Ag₂SO₄ in acetonitrile (B52724) demonstrated significantly improved para-selectivity compared to reactions in other solvents. nih.gov For more challenging substrates, silver salts with non-coordinating anions, such as silver tetrafluoroborate (B81430) (AgBF₄) or silver hexafluoroantimonate (AgSbF₆), can provide enhanced reactivity. nih.govuky.edu

Furthermore, silver(I) triflimide has been employed as an effective catalyst to activate N-iodosuccinimide (NIS), enabling the mild and rapid iodination of a wide range of anilines and related compounds. organic-chemistry.orgorganic-chemistry.org

Table 2: Iodination of Aromatic Compounds Using Silver Salts

| Substrate | Reagent System | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| 3,5-Dichloroaniline | Ag₂SO₄ / I₂ | Acetonitrile | High para-selectivity (para:ortho ~ 16:1) | nih.gov |

| 3,5-Dichlorophenol | AgSbF₆ / I₂ | Acetonitrile | High ortho-selectivity, 82% yield of 2-iodo product | nih.gov |

| Anilines, Phenols | Ag(I) triflimide / NIS | Dichloromethane (B109758) | Mild and rapid iodination | organic-chemistry.orgorganic-chemistry.org |

| 3-Benzyloxyphenylboronic acid | AgNO₃ / I₂ | Ethanol | Ortho-selective iodination, 91% yield | tcichemicals.com |

Hypervalent Iodine Reagent-Mediated Iodination Protocols

Hypervalent iodine compounds, particularly iodine(III) reagents, have emerged as powerful tools in organic synthesis due to their low toxicity and unique reactivity. researchgate.net These reagents can act as efficient sources of electrophilic iodine for the functionalization of aromatic systems.

A notable protocol for the para-selective iodination of free anilines involves the use of (diacetoxyiodo)benzene (B116549) (PIDA) in the presence of ammonium (B1175870) iodide. researchgate.netlibis.be The reaction is believed to proceed through the in-situ formation of acetyl hypoiodite (B1233010) (AcO-I), which acts as the active halogenating species. This method is praised for its clean, efficient, and generally mild reaction conditions. researchgate.netlibis.be

Other hypervalent iodine reagents, such as those derived from PIDA, have been utilized in tandem reactions, for example, in ortho-iodination/O-arylation cascades on phenol (B47542) derivatives. beilstein-journals.org While N-iodosuccinimide (NIS) is a common iodinating agent, its reactivity can be significantly enhanced by various activators, including those that generate hypervalent iodine species in situ. organic-chemistry.orgorganic-chemistry.org

Indirect Synthetic Pathways

Indirect routes to 4-iodo-2,5-dimethylaniline involve the synthesis of the target molecule from precursors that already contain a nitrogen functionality but require the introduction of the iodo group through multi-step sequences, or vice-versa.

Arylhydrazine-Mediated Iodination via Diazotization and Radical Mechanisms

The Sandmeyer reaction is a classic and versatile method for introducing a wide range of substituents onto an aromatic ring, starting from an aryl amine. wikipedia.org The process involves the conversion of the primary amino group into a diazonium salt (Ar-N₂⁺) using nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. vedantu.com The resulting diazonium group is an excellent leaving group (N₂) and can be displaced by a nucleophile.

For the synthesis of aryl iodides, the diazonium salt is typically treated with an iodide source, most commonly potassium iodide (KI). wikipedia.orgreddit.com Unlike other Sandmeyer reactions that require a copper(I) salt catalyst, the iodination often proceeds without a metal catalyst. wikipedia.org The mechanism is understood to involve a radical-nucleophilic aromatic substitution (SᵣₙAr), where an initial electron transfer generates an aryl radical, which then abstracts an iodine atom from the iodide salt. wikipedia.orgmasterorganicchemistry.com

This method could be applied to 2,5-dimethylaniline, which would be diazotized and subsequently treated with KI to yield this compound. Careful control of temperature during diazotization is critical to prevent premature decomposition of the diazonium salt. reddit.com

Transition-Metal-Catalyzed Cross-Coupling Precursor Routes

Transition-metal catalysis offers powerful and modular strategies for constructing substituted anilines. In this context, this compound can be viewed either as the product of a cross-coupling reaction or, more commonly, as a key precursor for further functionalization.

One indirect synthetic approach is the Buchwald-Hartwig amination. This palladium-catalyzed reaction forms a C-N bond between an aryl halide (or triflate) and an amine. organic-chemistry.orgresearchgate.netacs.org To synthesize an analogue of the target compound, one could start with a di-halogenated xylene, for example, 1,4-diiodo-2,5-dimethylbenzene, and perform a selective mono-amination. However, controlling the selectivity can be challenging. A more strategic route might involve the Buchwald-Hartwig amination of an aryl triflate. For instance, 4-iodo-2,5-dimethylphenol could be converted to its corresponding triflate, which then serves as the electrophile in a palladium-catalyzed coupling with an amine source to install the amino group. organic-chemistry.orgacs.org

Conversely, and more frequently, this compound serves as a crucial building block for the synthesis of more complex molecules via cross-coupling reactions. The carbon-iodine bond is particularly susceptible to oxidative addition to palladium(0) catalysts, making it an ideal handle for reactions like Sonogashira coupling to introduce alkyne moieties or Heck-type reactions. researchgate.net

C-H Functionalization Strategies for Iodinated Anilines

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to forming carbon-iodine bonds. acs.orgresearchgate.net This method avoids the need for pre-functionalized starting materials, thereby streamlining synthetic pathways.

Recent protocols have demonstrated the meta- and ortho-C-H iodination of aniline (B41778) derivatives through a formal C(sp²)-H/C(sp²)-I metathesis. researchgate.netacs.org This approach utilizes 2-nitrophenyl iodides as mild iodinating reagents, leading to a variety of valuable iodinated aniline derivatives. acs.org The development of site-selective C-H activation reactions with electron-rich compounds is significant, as it often employs mild reagents. researchgate.netacs.org

Palladium-catalyzed C-H functionalization has been a key area of research. For instance, Pd(II)-catalyzed C-H iodination of arenes using aryl iodides has been achieved via a formal metathesis reaction. chinesechemsoc.org This method allows for the selective iodination at either the meta- or ortho-positions of the phenyl ring of hydrocinnamic acids and related arenes, assisted by carboxyl directing groups. chinesechemsoc.org The ability to use aryl iodides as the iodinating source in preference to competing C-C coupling represents a significant advancement. chinesechemsoc.org

Furthermore, iodine-promoted oxidative C-H/C-H cross-coupling of unprotected anilines with other molecules, such as 2-methylquinoline, has been demonstrated to produce C4-carbonylated anilines. nih.gov This site-selective approach highlights the potential for C-H functionalization even in the presence of reactive N-H bonds. nih.gov Hypervalent iodine reagents have also been employed in metal-free cross-dehydrogenative coupling of anilines with phenothiazines to form C-N bonds. nih.gov

The table below summarizes notable C-H functionalization strategies for producing iodinated anilines and related structures.

| Strategy | Catalyst/Reagent | Directing Group | Position Selectivity | Key Features | Reference |

| C-H/C-I Metathesis | 2-Nitrophenyl iodides | None (substrate-inherent) | meta- and ortho- | Mild conditions, functional group metathesis. | researchgate.netacs.org |

| Pd(II)-Catalyzed C-H Iodination | Pd(II) | Carboxyl | meta- and ortho- | Uses aryl iodides as iodinating reagents. | chinesechemsoc.org |

| Iodine-Promoted Oxidative Coupling | Iodine | None | C4 of aniline | Site-selective C-H functionalization over N-H. | nih.gov |

| Hypervalent Iodine Coupling | Hypervalent iodine reagents | None | N-arylation | Metal-free C-N bond formation. | nih.gov |

Halogen Exchange Reactions for Aryl Iodide Formation

Halogen exchange, particularly the Finkelstein reaction, is a classical and effective method for synthesizing aryl iodides from the more readily available aryl bromides or chlorides. thieme-connect.comnih.gov This reaction is crucial because aryl iodides generally exhibit higher reactivity in cross-coupling reactions. thieme-connect.comfrontiersin.org

The copper-catalyzed aromatic Finkelstein reaction has proven to be a versatile method for preparing a wide range of highly functionalized iodo(het)aryls. thieme-connect.comorganic-chemistry.org A typical procedure involves heating the aryl bromide with sodium iodide in the presence of a copper(I) iodide catalyst and a diamine ligand in a solvent like 1,4-dioxane (B91453). thieme-connect.comorganic-chemistry.org This method is compatible with various functional groups, including those with N-H bonds like amides and sulfonamides. organic-chemistry.org

More recently, nickel-catalyzed Finkelstein reactions have been developed, enabling the transformation of not only aryl bromides but also the less reactive aryl chlorides into aryl iodides under mild conditions. acs.org The use of a bisoxazoline ligand has been shown to facilitate the reaction, often at room temperature, with broad functional group tolerance. acs.org Additionally, visible-light-induced, single nickel-catalyzed halogen exchange reactions have been reported, allowing for both Finkelstein and retro-Finkelstein reactions to occur smoothly. acs.org

The following table details different halogen exchange methodologies for aryl iodide synthesis.

| Catalyst System | Starting Material | Iodide Source | Key Conditions | Advantages | Reference |

| CuI / Diamine Ligand | Aryl Bromides | NaI | 110 °C, Dioxane | Mild, general, tolerates N-H bonds. | organic-chemistry.org |

| Nickel / Bisoxazoline Ligand | Aryl Bromides & Chlorides | Not specified | Mild, often room temperature. | Transforms both bromides and chlorides. | acs.org |

| Nickel (single catalyst) | Aryl Halides | Halide Salts | Visible light | Mild conditions, Finkelstein & retro-Finkelstein. | acs.org |

| Zinc(II) Iodide | ortho-Bromo Methyl Benzoates | ZnI₂ | Not specified | Prevents dehalogenation in electron-poor systems. | thieme-connect.com |

Decarboxylative Iodination Methods

Decarboxylative iodination offers a valuable pathway to aryl iodides from readily available aromatic carboxylic acids. organic-chemistry.orgthieme-connect.com This approach is particularly advantageous as carboxylic acids are a large and diverse class of feedstock chemicals.

The classic Hunsdiecker reaction involves the reaction of silver salts of carboxylic acids with halogens. wikipedia.orgbyjus.com However, this method has limitations, especially for aromatic carboxylic acids, and often requires stoichiometric silver salts. nih.gov Modern variations have sought to overcome these drawbacks.

Visible-light-induced decarboxylative iodination has emerged as a convenient and efficient method. organic-chemistry.orgthieme-connect.com This technique provides good yields of aryl iodides under simple and mild conditions, demonstrating high efficiency and a broad substrate scope with tolerance for various functional groups. organic-chemistry.org Another approach involves a transition-metal-free method using iodine monochloride in the presence of potassium phosphate (B84403), which is effective for a variety of aryl and heteroaryl carboxylic acids and can be performed in numerous solvents, including water. figshare.com

Research has also focused on developing transition-metal-free protocols that avoid the need for stoichiometric transition metals. One such method utilizes potassium phosphate and molecular iodine, although its scope was initially limited to electron-rich benzoic acids. nih.gov

The table below provides an overview of different decarboxylative iodination methods.

| Method | Reagents | Key Conditions | Substrate Scope | Advantages | Reference |

| Visible-Light-Induced | Aromatic Carboxylic Acids, Iodinating Agent | Visible Light | Wide, various functional groups tolerated. | Mild conditions, high efficiency. | organic-chemistry.orgthieme-connect.com |

| Transition-Metal-Free | Aromatic Carboxylic Acids, ICl, K₃PO₄ | Variety of solvents, including water. | Aryl and heteroaryl carboxylic acids. | Solvent-tolerant, avoids transition metals. | figshare.com |

| Hunsdiecker Reaction | Silver salts of carboxylic acids, Halogen | Thermal | Primarily aliphatic, poor for aromatic. | Classic method, radical mechanism. | wikipedia.orgbyjus.com |

| Transition-Metal-Free (Larrosa) | Aryl Carboxylic Acids, K₃PO₄, I₂ | Not specified | Mainly electron-rich benzoic acids. | Avoids transition metals. | nih.gov |

Mechanochemical Approaches in the Synthesis of Iodinated Anilines

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a green and efficient alternative to traditional solvent-based synthesis. beilstein-journals.orgnih.gov Ball milling is a common technique where reactants are mixed and ground together, often in the absence of a solvent or with minimal liquid-assisted grinding (LAG). thieme-connect.com

This approach has been successfully applied to the synthesis of iodinated aromatic compounds. For instance, a simple and environmentally friendly method for the electrophilic aryl-iodination of electron-rich arenes uses an I₂-oxone system under solvent-free ball milling conditions at room temperature. tandfonline.com This method is highly chemoselective. beilstein-journals.org

Mechanochemical methods have also been developed for cross-coupling reactions to produce precursors for iodinated anilines or to directly use aryl iodides. For example, palladium-catalyzed solid-state borylation of aryl halides, including aryl iodides, can be achieved in minutes with high yields using ball milling. beilstein-journals.org Furthermore, the synthesis of quinoline (B57606) derivatives from anilines can be performed via an iodine-mediated oxidative annulation in a solvent-free mechanochemical process. researchgate.net It is important to note that reactions involving hypervalent iodine reagents and anilines can be highly exothermic or even explosive under direct mixing, but mechanochemical conditions, sometimes with intramolecular controls, can manage this reactivity. beilstein-journals.orgnih.gov

The table below highlights some mechanochemical synthetic routes relevant to iodinated anilines.

| Reaction Type | Reagents | Key Conditions | Products | Advantages | Reference |

| Electrophilic Iodination | Electron-rich arenes, I₂, Oxone | Ball milling, room temperature, solvent-free. | Iodinated arenes | Environmentally friendly, chemoselective. | tandfonline.combeilstein-journals.org |

| Pd-Catalyzed Borylation | Aryl halides, Bis(pinacolato)diboron | Ball milling, 10 min. | Arylboronates | Fast, high yield, solvent-free. | beilstein-journals.org |

| Oxidative Annulation | Anilines, other reactants, Iodine | Solvent-free mechanochemical process. | Quinolines | Operational simplicity, mild conditions. | researchgate.net |

| Cross-Electrophile Coupling | Aryl halides, Alkyl halides, NiCl₂·6H₂O, Zinc | Ball milling, 2 hours. | Alkylated arenes | Solvent-free, fast, sustainable. | organic-chemistry.org |

Scalability and Industrial Relevance of Synthetic Routes

The industrial production of anilines and their derivatives is a vast field, with these compounds serving as crucial intermediates for a wide array of products including pharmaceuticals, polymers, dyes, and agrochemicals. researchgate.net The scalability and industrial relevance of a synthetic route are determined by factors such as cost of starting materials, reaction efficiency, safety, and environmental impact.

Decarboxylative iodination methods using visible light or transition-metal-free systems are promising for industrial applications due to their use of readily available carboxylic acids and mild, often more environmentally friendly, conditions. organic-chemistry.orgfigshare.com The ability to perform these reactions in various solvents, including water, enhances their industrial appeal. figshare.com

Halogen exchange reactions, particularly the copper-catalyzed aromatic Finkelstein reaction, are also industrially significant. thieme-connect.com The use of inexpensive and commercially available reagents makes this a cost-effective method for producing highly reactive aryl iodides from more accessible aryl bromides. thieme-connect.com

Mechanochemical synthesis is gaining considerable attention for its potential in green and scalable manufacturing. beilstein-journals.org By reducing or eliminating the need for solvents, these processes can significantly decrease waste and simplify product purification. The demonstration of gram-scale synthesis under solvent-free mechanochemical conditions for reactions like borylation highlights its practical utility for industrial production. beilstein-journals.org

While advanced methods like C-H functionalization offer elegant and atom-economical syntheses, their industrial scalability may depend on the cost and availability of the specialized catalysts and directing groups that are sometimes required. However, as these technologies mature, their adoption in industrial processes is likely to increase.

Mechanistic Elucidation and Kinetic Studies of 4 Iodo 2,5 Dimethylaniline Formation and Reactivity

Reaction Mechanism Investigations for Aromatic Iodination

The introduction of an iodine atom onto an aromatic ring, particularly one activated by an amino group, can proceed through different mechanistic pathways. The most common route for electron-rich substrates like anilines is electrophilic aromatic substitution. mdpi.comresearchgate.net

The formation of 4-Iodo-2,5-dimethylaniline from 2,5-dimethylaniline (B45416) is a classic example of an electrophilic aromatic substitution (SEAr) reaction. mdpi.com The amino group (-NH₂) is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. It directs incoming electrophiles to the ortho and para positions. In the case of 2,5-dimethylaniline, the positions ortho to the amino group are C2 and C6, and the position para is C4. Since the C2 and C5 positions are already occupied by methyl groups, the substitution occurs predominantly at the C4 position, which is para to the strongly activating amino group.

The mechanism proceeds in two principal steps:

Formation of the Electrophile : The reaction requires an electrophilic iodine species. While molecular iodine (I₂) is not highly electrophilic, its reactivity is significantly enhanced in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or a Lewis acid. nih.govnih.gov These agents help to polarize the I-I bond or generate a more potent electrophile, often represented as I⁺.

Attack and Rearomatization : The electron-rich π system of the 2,5-dimethylaniline ring attacks the electrophilic iodine species. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the final step, a base (which can be a solvent molecule or the counter-ion of the electrophile) removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, this compound. acs.org

While electrophilic substitution is the dominant pathway for activated arenes, radical mechanisms are also known in iodination chemistry, particularly for the functionalization of alkanes or in specific photochemical or metal-catalyzed processes. mdpi.com A radical pathway would involve the homolytic cleavage of an iodine-containing precursor to generate an iodine radical (I•). This radical could then, in principle, react with the aromatic substrate.

However, for the direct iodination of an electron-rich aromatic amine like 2,5-dimethylaniline under typical synthesis conditions (e.g., I₂ with an oxidant), a radical mechanism is considered less likely. nih.gov The high electron density of the aniline (B41778) ring strongly favors the polar, two-electron pathway of electrophilic attack. Radical pathways typically become more competitive with less reactive substrates or under conditions that explicitly promote radical formation, such as high temperatures or UV irradiation, which are not standard for this specific transformation.

In many modern iodination protocols, catalytic systems are employed to improve efficiency and reduce waste. In these systems, iodine species can play a dual role. Molecular iodine (I₂) can act as the initial source of the electrophile. mdpi.com In the course of the reaction, iodide (I⁻) is produced as a byproduct (e.g., as HI).

A catalytic cycle is established when an oxidizing agent is included in the reaction mixture. The role of the oxidant is to regenerate the electrophilic iodinating species from the inactive iodide ion. nih.gov This process, known as iodide re-oxidation, ensures that the iodine is used efficiently. For example, an oxidant can convert two equivalents of HI back into one equivalent of I₂, which can then iodinate another molecule of the substrate. This catalytic approach avoids the need for stoichiometric amounts of expensive or hazardous iodinating agents and is consistent with the principles of green chemistry. nih.gov

Kinetic Analysis of Iodination Reactions

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For the iodination of 2,5-dimethylaniline, a kinetic analysis would focus on determining the reaction order, rate constants, and the effects of the reaction environment.

The rate of a chemical reaction is described by a rate law, which expresses the relationship between the rate and the concentration of the reactants. For the electrophilic iodination of 2,5-dimethylaniline, the reaction rate is expected to depend on the concentrations of the aniline substrate and the electrophilic iodine species (E-I).

Rate = k [C₈H₁₁N]ⁿ [E-I]ᵐ

| Experiment | Initial [2,5-dimethylaniline] (M) | Initial [Electrophile] (M) | Relative Initial Rate |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1 |

| 2 | 0.2 | 0.1 | 2 |

| 3 | 0.1 | 0.2 | 2 |

| 4 | 0.2 | 0.2 | 4 |

This table provides illustrative data for a typical second-order reaction, demonstrating how changes in reactant concentrations would be expected to affect the initial reaction rate.

The rate constant, k, is a proportionality constant that depends on temperature and the presence of a catalyst. It can be determined experimentally by measuring the reaction rate at known reactant concentrations.

The choice of solvent can have a profound impact on the rate of an electrophilic aromatic substitution reaction. chemrxiv.org The transition state leading to the formation of the arenium ion intermediate is highly polar and carries a positive charge. Polar solvents can stabilize this charged transition state through solvation, thereby lowering the activation energy and increasing the reaction rate.

Conversely, nonpolar solvents provide less stabilization for the polar transition state, which generally leads to slower reaction rates. The dielectric constant (ε) of a solvent is often used as a measure of its polarity. Solvents with higher dielectric constants are generally more effective at stabilizing charged species. The effect of solvent polarity on reaction rates is a key consideration in optimizing synthetic procedures. For example, acetonitrile (B52724) is often used in iodination reactions as it is a polar aprotic solvent that can help stabilize cationic intermediates. nih.gov

| Solvent | Dielectric Constant (ε) at 20°C | Expected Relative Rate |

|---|---|---|

| Dioxane | 2.2 | Slow |

| Dichloromethane (B109758) | 9.1 | Moderate |

| Ethanol | 24.6 | Fast |

| Acetonitrile | 37.5 | Very Fast |

This table illustrates the general trend of how solvent polarity, indicated by the dielectric constant, is expected to influence the rate of an electrophilic aromatic substitution reaction by stabilizing the polar transition state.

Influence of pH and Additives on Reaction Rates

The rate of formation of this compound, a process rooted in electrophilic aromatic substitution, is significantly influenced by the pH of the reaction medium. Generally, the iodination of anilines is accelerated at higher pH values. isca.meresearchgate.net This phenomenon can be attributed to the increased concentration of the more reactive free aniline species, as opposed to its protonated anilinium ion form, which is less susceptible to electrophilic attack. The unprotonated amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. In the case of 2,5-dimethylaniline (also known as 2,5-xylidine), the para position relative to the amino group is the site of iodination, leading to the formation of this compound.

Kinetic studies on the aqueous iodination of xylidine (B576407) isomers have provided quantitative data on their reactivity. These studies, conducted at a pH of approximately 7 using a phosphate (B84403) buffer, have shown that the reactions follow second-order kinetics. isca.mecabidigitallibrary.org The specific reaction rates are a direct measure of the relative nucleophilicities of the xylidine isomers. isca.me For 2,5-xylidine, the reaction is notably rapid, a characteristic that necessitates specialized techniques like the rotating platinum cathode method for accurate monitoring. isca.mecabidigitallibrary.org

The presence of buffer components, such as phosphate ions, can also influence the reaction rate, indicating their role as potential catalysts. niscpr.res.inuca.edu While the primary role of the buffer is to maintain a constant pH, the buffer anions themselves can participate in the reaction mechanism, for instance, by acting as general base catalysts in the deprotonation of the intermediate sigma complex. uca.edu

Additives, in a broader sense, can also modulate the rate of iodination. For instance, the choice of solvent can have a significant impact. Studies on the iodination of substituted anilines have been conducted in aqueous dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), revealing the influence of the solvent's polarity and solvating properties on the reaction kinetics. niscpr.res.in Furthermore, in some iodination procedures for aromatic compounds, oxidizing agents or strong acid catalysts are employed to enhance the reactivity of iodine. manac-inc.co.jp The use of such additives, however, must be carefully controlled to avoid side reactions and ensure the selective formation of the desired product.

Computational Approaches to Reaction Mechanism Understanding

Computational chemistry provides a powerful lens through which to understand the intricate details of the reaction mechanism for the formation of this compound. Density Functional Theory (DFT) has emerged as a particularly useful tool for studying the electronic structure, stability of intermediates, and transition states in electrophilic aromatic substitution reactions. tci-thaijo.org

In the case of 2,5-dimethylaniline, computational models can help to rationalize the observed para-selectivity of the iodination. The two methyl groups and the amino group on the aromatic ring exert both electronic and steric effects. The amino group is a strong ortho-, para-director due to its ability to donate electron density to the ring through resonance. The methyl groups are also activating and ortho-, para-directing. Computational analysis of the electron density distribution in the 2,5-dimethylaniline molecule can pinpoint the positions most susceptible to electrophilic attack. The para position to the amino group is generally favored due to a combination of strong electronic activation and reduced steric hindrance compared to the ortho positions.

Furthermore, computational studies can model the transition state of the reaction, which is the highest energy point along the reaction coordinate. By calculating the activation energy, which is the energy difference between the reactants and the transition state, theoretical chemists can predict reaction rates and compare them with experimental kinetic data. researchgate.net These theoretical models can also be extended to investigate the influence of solvent molecules and additives on the reaction pathway, providing a more complete picture of the reaction dynamics. While specific computational studies focusing exclusively on the iodination of 2,5-dimethylaniline are not extensively reported, the principles derived from studies on similar aniline derivatives provide a solid framework for understanding its reaction mechanism.

Research Findings in Detail

Kinetic data for the iodination of 2,5-xylidine (2,5-dimethylaniline) in an aqueous medium at a pH of 7 provides a quantitative measure of its reactivity. The reaction is found to be rapid, with a specific reaction rate that reflects the nucleophilicity of the substrate.

| Substrate | Specific Reaction Rate (M-1s-1) at 25.0°C | Energy of Activation (kJ mol-1) |

|---|---|---|

| 2,5-Xylidine | 893 | 32.7 |

| 2,4-Xylidine | 750 | 35.2 |

| 3,4-Xylidine | 625 | 38.5 |

| 2,3-Xylidine | 417 | 43.1 |

| 3,5-Xylidine | 125 | 49.8 |

| 2,6-Xylidine | 52 | 54.5 |

Data sourced from "Rapid Iodination of Xylidines in Aqueous Medium: Kinetic verification of Speculated Reactivities". isca.mecabidigitallibrary.org

The data clearly indicates that 2,5-xylidine is the most reactive among the six isomers under these conditions, exhibiting the highest specific reaction rate and the lowest activation energy. isca.mecabidigitallibrary.org This high reactivity can be attributed to the favorable electronic effects of the amino and methyl groups, which activate the aromatic ring towards electrophilic attack.

Derivatization and Functionalization of 4 Iodo 2,5 Dimethylaniline

Amination Reactions of the Aryl Iodide Moiety

The carbon-iodine bond in 4-Iodo-2,5-dimethylaniline is susceptible to nucleophilic attack, particularly in the presence of a suitable catalyst. This reactivity is exploited in C-N bond-forming reactions to synthesize more complex amine derivatives.

Triarylamines are an important class of organic materials with applications in electronics and materials science. The synthesis of triarylamines can be achieved through the N-arylation of an aniline (B41778) derivative. In the case of this compound, the amino group can be arylated, or the aryl iodide can react with another amine. A common method for this transformation is the Ullmann condensation.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, thiol, or amine. organic-chemistry.orgorganic-chemistry.org In the context of triarylamine synthesis from this compound, this reaction would involve the coupling of the aryl iodide with a diarylamine in the presence of a copper catalyst and a base at elevated temperatures. organic-chemistry.org The general mechanism involves the formation of a copper(I) amide, which then reacts with the aryl iodide. organic-chemistry.org

Table 1: General Conditions for Ullmann Condensation for Triarylamine Synthesis

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Amine | Diphenylamine | Nucleophile |

| Catalyst | Copper(I) iodide (CuI) | Catalyst |

| Base | Potassium carbonate (K₂CO₃) | Base |

| Solvent | N,N-Dimethylformamide (DMF) | Solvent |

| Temperature | 120-180 °C | Reaction Condition |

The reactivity of this compound can be harnessed for the synthesis of various nitrogen-containing heterocyclic compounds. This is often achieved through a sequence of reactions where the initial cross-coupling product undergoes a subsequent intramolecular cyclization.

For instance, a Sonogashira coupling of this compound with a terminal alkyne bearing a suitable functional group can be followed by an intramolecular cyclization to afford indole (B1671886) derivatives. mdpi.com Palladium catalysts are commonly employed for both the initial cross-coupling and the subsequent cyclization step. mdpi.com The conditions for the cyclization can be controlled to favor the formation of five-, six-, or seven-membered rings, leading to a variety of heterocyclic systems such as indoles, carbazoles, acridines, and dibenzazepines. nih.govnih.gov The choice of ligand on the palladium catalyst can play a crucial role in directing the selectivity of these intramolecular transformations. nih.govnih.gov

Another approach involves the intramolecular Heck reaction. A derivative of this compound, where the amino group is attached to an alkenyl chain, can undergo an intramolecular palladium-catalyzed cyclization to form heterocyclic structures.

Cross-Coupling Reactions Utilizing the C-I Bond

The carbon-iodine bond in this compound is a key site for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds. The high reactivity of the C-I bond makes this compound an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov this compound can readily participate in Suzuki-Miyaura coupling reactions with a wide range of aryl, heteroaryl, and vinyl boronic acids.

The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of this compound

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Boronic Acid | Phenylboronic acid | Nucleophile |

| Catalyst | Pd(PPh₃)₄ | Catalyst |

| Base | Sodium carbonate (Na₂CO₃) | Base |

| Solvent | Toluene/Ethanol/Water mixture | Solvent |

| Temperature | 80-100 °C | Reaction Condition |

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.orglibretexts.org this compound can be coupled with various terminal alkynes to produce substituted arylalkynes.

It is worth noting that some anilines, such as 4-iodoaniline, have been reported to be unstable under certain Sonogashira conditions, potentially leading to the formation of palladium black and side products. reddit.com Therefore, careful optimization of the reaction conditions, including the choice of catalyst, solvent, and base, may be necessary for achieving high yields with this compound.

Table 3: General Conditions for Sonogashira Coupling of this compound

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Alkyne | Phenylacetylene | Nucleophile |

| Catalyst | Pd(PPh₃)₂Cl₂ | Catalyst |

| Co-catalyst | Copper(I) iodide (CuI) | Co-catalyst |

| Base | Triethylamine (Et₃N) | Base and Solvent |

| Temperature | Room temperature to 70 °C | Reaction Condition |

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgnih.gov This reaction is a powerful tool for the synthesis of substituted alkenes. This compound can react with a variety of alkenes, such as acrylates, styrenes, and other vinyl compounds, to yield the corresponding substituted products.

The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst. nih.gov

Table 4: Representative Conditions for Mizoroki-Heck Reaction of this compound

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Alkene | n-Butyl acrylate | Nucleophile |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Catalyst Precursor |

| Base | Triethylamine (Et₃N) | Base |

| Solvent | N,N-Dimethylformamide (DMF) | Solvent |

| Temperature | 100-140 °C | Reaction Condition |

C-H Functionalization at Remote Sites of Dimethylaniline Frameworks

The N,N-dimethylaniline scaffold is a key structural motif that allows for C-H functionalization at the sp³-hybridized methyl groups. These reactions provide a direct method for introducing complexity and building novel molecular frameworks without pre-functionalization of the methyl groups.

Iron, as an earth-abundant and non-precious metal, has emerged as a valuable catalyst for carbene-transfer reactions. researchgate.net These reactions typically involve the decomposition of diazo compounds, such as ethyl diazoacetate, to generate a reactive iron-carbene intermediate. mdpi.com This intermediate can then undergo an insertion reaction into a C-H bond.

For N,N-dimethylaniline derivatives, this reaction provides a pathway to functionalize the N-methyl groups. The iron-carbene complex can react with the C-H bonds of the methyl groups, leading to the formation of new carbon-carbon bonds and the elongation of the alkyl chain. researchgate.net This methodology is particularly useful for synthesizing functionalized N-heterocycles and other valuable building blocks. researchgate.net

Visible-light photocatalysis offers a green and efficient method for C-H activation under mild conditions. acs.org In this approach, a photocatalyst, such as Ru(bpy)₃²⁺ or Eosin Y, absorbs visible light and enters an excited state. acs.orgacs.org This excited state can then initiate a single-electron transfer (SET) process.

In the case of N,N-dimethylanilines, the photocatalyst can oxidize the aniline to form a radical cation. Subsequent deprotonation of one of the N-methyl groups generates an α-aminoalkyl radical. This highly reactive radical can then engage in various bond-forming reactions, for instance, by adding to electron-deficient alkenes like maleimides to construct complex heterocyclic structures such as tetrahydroquinolines. acs.org This process often utilizes molecular oxygen from the air as a terminal oxidant. beilstein-journals.org

Table 2: Common Photocatalysts for C-H Activation of N,N-Dimethylanilines

| Photocatalyst | Type | Common Coupling Partner | Product Class |

|---|---|---|---|

| Ru(bpy)₃Cl₂ | Ruthenium Complex | Maleimides | Tetrahydroquinolines |

| Eosin Y | Organic Dye | Maleimides | Tetrahydroquinolines |

| TiO₂ | Semiconductor | Maleimides | Tetrahydroquinolines |

Copper catalysis provides a powerful tool for the functionalization of sp³ C-H bonds, including those in the N-methyl groups of dimethylanilines. acs.orgresearchgate.net These reactions often proceed through a radical relay mechanism, combining the regioselectivity of a hydrogen atom transfer (HAT) process with the versatility of copper-catalyzed cross-coupling. rsc.org

One common pathway involves the copper-mediated oxidative coupling of N,N-dimethylanilines. For example, reaction with fullerene (C₆₀) under solvent-free mechanochemical conditions can lead to the formation of N-methyl fullerotetrahydroquinolines. researchgate.net This reaction proceeds via a copper-mediated sp³ C-H bond activation, with molecular oxygen often serving as the oxidant. researchgate.net Such methodologies provide a direct route to creating complex nitrogen-containing heterocycles by functionalizing unactivated C-H bonds with high site-selectivity. researchgate.netnih.gov

Other Functional Group Transformations, including Oxidation

The dimethylaniline framework can undergo other transformations, notably oxidation. The oxidation of substituted dimethylanilines can lead to various products depending on the oxidant and reaction conditions. For instance, the enzymatic oxidation of the related compound 4-methoxy-2,6-dimethylaniline (B1300078) using peroxidase and hydrogen peroxide results in the formation of a colored anil dye. scispace.com This process involves the coupling of two aniline molecules to form a dimeric structure. scispace.com Hydrolysis of this oxidation product can yield 2,6-dimethyl-p-benzoquinone, indicating a significant transformation of the original aromatic ring. scispace.com

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecule Synthesis

The primary utility of 4-Iodo-2,5-dimethylaniline in organic synthesis stems from the carbon-iodine (C-I) bond. The iodine atom is an excellent leaving group in numerous transformations, particularly in palladium-catalyzed cross-coupling reactions. This reactivity allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental aspect of constructing complex organic molecules.

Synthesis of Pharmaceutical and Agrochemical Precursors

Aniline (B41778) derivatives are foundational scaffolds in the development of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound makes it a key intermediate for targeted synthetic applications. While many aniline-based compounds are used in the production of polymers, rubber processing chemicals, and pigments, their most significant impact is in the creation of bioactive molecules. The versatility of the iodoaniline scaffold allows for extensive chemical modifications, enabling the synthesis of a diverse range of molecules with specific biological or material properties.

The C-I bond is highly reactive towards oxidative addition to transition metal centers, a critical step in widely-used catalytic cycles such as Suzuki, Heck, and Sonogashira couplings. This enables the attachment of various organic fragments to the aniline core, paving the way for the construction of precursors for complex active pharmaceutical ingredients (APIs) and agrochemicals.

Generation of Antibacterial Agents

The development of new antibacterial agents is a critical area of research to combat rising antibiotic resistance. Synthetic chemistry plays a central role in creating novel molecular structures with antimicrobial activity. Aniline derivatives are among the many scaffolds explored for this purpose. The synthesis of new quinone derivatives, for example, has yielded compounds with significant activity against Gram-positive pathogens.

Similarly, novel quaternary ammonium (B1175870) derivatives of pyridoxine (B80251) have been synthesized and have demonstrated excellent activity against methicillin-resistant S. aureus (MRSA) strains. nih.gov The synthetic strategies for these and other antibacterial agents often rely on functionalized building blocks like this compound to construct the final bioactive molecule. The iodo-group allows for its incorporation into larger, more complex structures, which can be screened for antibacterial properties.

Intermediate for Rilpivirine and Analogs

The anti-HIV medication Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the diarylpyrimidine family. nih.gov Its synthesis prominently features a substituted aniline core. Specifically, the structural isomer 4-iodo-2,6-dimethylaniline (B1296278) is a well-documented key intermediate in established synthetic routes to Rilpivirine. nih.govresearchgate.netd-nb.inforesearchgate.net In these processes, the 4-iodo-2,6-dimethylaniline undergoes a palladium-catalyzed Heck reaction with acrylonitrile (B1666552) to form a crucial acrylonitrile intermediate, which is then elaborated to the final drug molecule. nih.govresearchgate.net

While the 2,6-dimethyl isomer is used for Rilpivirine itself, the subject compound, This compound , serves as a valuable starting material for the synthesis of Rilpivirine analogs. In drug discovery, creating structural analogs of a successful drug is a common strategy to investigate structure-activity relationships (SAR) and to develop next-generation drugs with improved properties, such as enhanced potency against resistant viral strains. By substituting the 2,6-dimethyl isomer with the 2,5-dimethyl isomer, chemists can systematically modify the drug's structure and evaluate the impact on its biological activity. researchgate.net

| Reaction | Starting Material | Key Reagent | Product | Application |

| Heck Coupling | 4-Iodo-2,6-dimethylaniline | Acrylonitrile, Pd/C | (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile | Intermediate for Rilpivirine nih.govresearchgate.net |

| Analog Synthesis | This compound | Various coupling partners | Rilpivirine Analogs | SAR studies, new drug discovery researchgate.net |

Precursor for Hypervalent Iodine Reagents

Organoiodine compounds where the iodine atom possesses a formal oxidation state higher than +1 are known as hypervalent iodine reagents. These compounds, such as (diacetoxyiodo)arenes and diaryliodonium salts, have gained prominence as versatile and environmentally benign oxidizing agents and electrophiles in modern organic synthesis. nih.govacs.org They are frequently used in oxidations, halogenations, aminations, and various oxidative functionalizations. nih.govacs.org

A general and common method for the synthesis of hypervalent iodine(III) compounds is the oxidation of iodoarenes. acs.org Aryl iodides like this compound can be converted into their corresponding hypervalent derivatives. For instance, treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) in the presence of an acid or another arene can yield diaryliodonium salts. Alternatively, oxidation with reagents like peracetic acid can produce (diacetoxyiodo)arenes. These transformations convert the relatively inert iodoarene into a highly reactive species capable of facilitating a wide array of synthetic transformations.

General Synthesis of Hypervalent Iodine(III) Reagents from Iodoarenes:

Ar-I + Oxidant + HY → [Ar-I-Y]⁺ + H-Oxidant (e.g., forming an iodonium (B1229267) salt)

Ar-I + Oxidant (e.g., peracid) → Ar-I(OOCR)₂ (e.g., forming a (diacetoxyiodo)arene)

Development of Catalytic Ligands and Supports

The development of novel ligands is crucial for advancing transition metal catalysis. Ligands coordinate to the metal center, modifying its electronic and steric properties, thereby controlling the catalyst's activity, selectivity, and stability. The aniline moiety is a known coordinating group in organometallic chemistry. For example, dimethylaniline can form complexes with zirconocene-based catalysts used in polymerization, which can sometimes interfere with the primary catalytic process.

This coordinating ability can be harnessed by incorporating the aniline structure into more complex ligand frameworks. This compound is a suitable precursor for such ligands. The amino group can be functionalized, and the iodine atom provides a convenient site for elaboration via cross-coupling reactions. This allows for the synthesis of multidentate ligands that can form stable and highly active pincer-type complexes with metals like palladium. These sophisticated catalytic systems are valuable for their high efficiency in a range of chemical reactions.

Innovations in Material Chemistry

The application of functional organic molecules extends beyond medicine and into the realm of materials science, particularly for organic electronics. Derivatives of iodoanilines serve as key intermediates in the creation of organic electronic materials. These materials are utilized in components for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The synthesis of these materials often involves building extended π-conjugated systems, which are responsible for their electronic and photophysical properties. This compound can be used as a building block in these syntheses. The iodo-group enables its incorporation into larger conjugated molecules or polymers through reactions like Sonogashira or Suzuki coupling. The dimethylamino group, being a strong electron-donating group, can tune the electronic properties of the final material, influencing factors like the emission color in an OLED or the absorption spectrum in an OPV device.

An in-depth review of available scientific literature and chemical databases reveals a significant gap in the documented applications of the specific chemical compound This compound in the fields of fluorescent sensor development and optoelectronic materials.

Consequently, a detailed article structured around the requested outline of "," with subsections on "Fluorescent Sensor Development" and "Applications in Optoelectronic Materials," cannot be generated at this time due to the absence of specific research findings for this particular compound.

General information suggests that iodoanilines, as a class of compounds, can serve as intermediates in organic synthesis. The carbon-iodine bond can be utilized in various cross-coupling reactions to construct more complex molecules, a common strategy in the synthesis of functional materials. However, specific examples and detailed research findings directly pertaining to this compound in the requested application areas are not present in the available literature.

Further research and investigation into the synthetic utility and material properties of this compound are required to ascertain its potential in these advanced technological fields. Without such dedicated studies, any discussion of its role in fluorescent sensors or optoelectronics would be purely speculative and fall outside the requested scope of providing scientifically accurate and detailed information.

Computational Chemistry and Modeling of 4 Iodo 2,5 Dimethylaniline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 4-Iodo-2,5-dimethylaniline. These calculations provide a detailed understanding of the molecule's geometry, orbital energies, and charge distribution, which are fundamental to its chemical behavior.

The electronic properties of aniline (B41778) and its derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. For this compound, the electron-donating amino (-NH₂) and methyl (-CH₃) groups increase the electron density of the benzene (B151609) ring, while the iodo (-I) group, being a halogen, exhibits both inductive electron-withdrawing and resonance electron-donating effects.

Theoretical analyses of substituted anilines show that electron-donating groups generally raise the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap is indicative of higher chemical reactivity. In the case of this compound, the interplay of the iodo, dimethyl, and aniline functional groups dictates its unique electronic characteristics.

A computational study on m-iodoaniline provides a useful comparison. DFT calculations can determine various molecular properties, including orbital energies and chemical reactivity descriptors. For this compound, the addition of two methyl groups, which are electron-donating, would be expected to increase the HOMO energy and decrease the ionization potential compared to iodoaniline, thereby influencing its reactivity in electrophilic aromatic substitution reactions.

Table 1: Calculated Electronic Properties of a Structurally Similar Compound (m-Iodoaniline) and Expected Trends for this compound

| Property | Calculated Value for m-Iodoaniline | Expected Trend for this compound |

| HOMO Energy | Lower than aniline | Higher than iodoaniline |

| LUMO Energy | Lower than aniline | Slightly affected by methyl groups |

| HOMO-LUMO Gap | Smaller than aniline | Potentially smaller, indicating higher reactivity |

| Dipole Moment | Higher than aniline | Influenced by the vector sum of individual bond dipoles |

Note: The data for m-iodoaniline is based on existing literature for analogous compounds and is intended to provide a qualitative comparison.

Molecular Dynamics Simulations for Reactivity Prediction

For predicting reactivity, MD simulations can be used to:

Analyze Solvation Effects: The behavior and reactivity of this compound can be significantly altered by the solvent. MD simulations can model the explicit interactions between the solute and solvent molecules, revealing how the solvent shell influences the accessibility of reactive sites.

Explore Conformational Landscapes: The orientation of the amino and methyl groups relative to the aromatic ring can be explored to identify the most stable conformations and any potential steric hindrance that might affect reactivity.

Simulate Reaction Precursors: By placing potential reactants in proximity within the simulation box, it is possible to observe the initial non-covalent interactions that precede a chemical reaction, providing insights into the preferred reaction pathways.

Reactive force fields (ReaxFF) can be employed in MD simulations to model bond breaking and formation, allowing for the direct simulation of chemical reactions and the prediction of reaction products and kinetics. Such simulations could be particularly useful in understanding the mechanisms of reactions involving this compound, such as its role in the synthesis of more complex molecules.

Prediction of Spectroscopic Properties through Theoretical Calculations

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can be a valuable tool for structural confirmation and analysis. Theoretical calculations can provide simulated spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis), for this compound.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted with good accuracy using DFT calculations. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted chemical shifts can aid in the assignment of experimental spectra and in the structural elucidation of reaction products. The accuracy of these predictions has been shown to be high, with mean average errors often falling within a narrow range. nih.gov

Vibrational Spectroscopy: The IR and Raman spectra of this compound can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed at the harmonic level, and the results are often scaled to better match experimental data. The predicted vibrational modes can be assigned to specific molecular motions, providing a detailed understanding of the molecule's vibrational behavior.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated. For aniline and its derivatives, the spectra typically show two prominent peaks in the UV region corresponding to π-π* transitions. The position and intensity of these peaks are sensitive to the substituents on the aromatic ring. For this compound, the combination of the iodo, dimethyl, and amino groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to aniline.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Illustrative Value/Range |

| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: 6.5 - 7.5; Methyl Protons: 2.0 - 2.5; Amine Protons: 3.5 - 4.5 |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic Carbons: 110 - 150; Methyl Carbons: 15 - 25 |

| IR | Vibrational Frequency (cm⁻¹) | N-H stretch: ~3400; C-H stretch (aromatic): ~3050; C-H stretch (methyl): ~2950; C-N stretch: ~1300; C-I stretch: ~550 |

| UV-Vis | λ_max (nm) | ~240 and ~300 |

Note: These values are illustrative and based on typical ranges for similar substituted anilines. Actual values would require specific quantum chemical calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states.

Modeling Reaction Mechanisms: For reactions such as electrophilic iodination of anilines, computational studies can elucidate the step-by-step mechanism. This includes identifying the active iodinating species and calculating the energy barriers for each step of the reaction. For this compound, which is already iodinated, modeling could focus on its subsequent reactions, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, where the C-I bond is activated.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Quantum chemical calculations can be used to locate and characterize the geometry and energy of transition states. The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated. This information is vital for understanding the kinetics of a reaction and for predicting how changes in the molecular structure or reaction conditions will affect the reaction rate.

For example, in a palladium-catalyzed cross-coupling reaction, computational modeling could be used to investigate the oxidative addition of the C-I bond of this compound to the palladium catalyst. This would involve calculating the energy profile for this key step and identifying the structure of the transition state.

Environmental and Green Chemistry Considerations in the Synthesis and Use of 4 Iodo 2,5 Dimethylaniline

Development of Metal-Free and Atom-Economical Synthetic Procedures

Traditional methods for the iodination of aromatic compounds often rely on molecular iodine in the presence of an oxidizing agent or the use of iodine monochloride. While effective, these methods can have low atom economy and may involve hazardous reagents. Green chemistry principles drive the development of synthetic pathways that are both metal-free and maximize the incorporation of starting materials into the final product (high atom economy).

Recent advancements in organic synthesis have led to several metal-free approaches for the iodination of anilines and other activated aromatic rings. These methods represent a significant step forward in reducing the environmental impact associated with the synthesis of compounds like 4-iodo-2,5-dimethylaniline.

Key Metal-Free Strategies:

Hypervalent Iodine Reagents: Reagents such as phenyliodine(III) diacetate (PIDA) can be used to mediate iodination under mild, metal-free conditions. These reagents have gained attention for their low toxicity and environmentally benign characteristics. researchgate.net

Decarboxylative Iodination: A promising transition-metal-free method involves the decarboxylative iodination of anthranilic acid derivatives (2-aminobenzoic acids). rsc.orgacs.org This approach uses inexpensive potassium iodide (KI) and molecular iodine (I₂) as the halogen sources under base-free conditions, with oxygen as a necessary component. rsc.org This strategy can be highly regioselective and offers a practical route to substituted iodoanilines. rsc.org

Direct Iodination with Molecular Iodine: Simple and scalable methods using molecular iodine, often with an oxidizing agent or under specific catalytic conditions, can achieve high yields without metal catalysts. researchgate.net For instance, the direct iodination of anilines using I₂ can be highly efficient, sometimes yielding a product pure enough to be used after a simple extraction, thus minimizing purification waste. researchgate.net

Electrochemical Synthesis: Electrochemical methods offer a green alternative by generating the iodinating agent in situ from simple iodide salts like potassium iodide. nih.gov This avoids the handling of toxic and unstable iodinating reagents and is coherent with green chemistry principles when paired with renewable energy sources. nih.gov

The concept of atom economy is crucial in evaluating the "greenness" of a synthesis. It measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the desired product. Addition reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts, lowering their atom economy. rsc.org The development of catalytic routes that minimize byproducts is a key goal. For example, while a traditional synthesis might have a low atom economy, a newer catalytic process can significantly improve this figure by eliminating waste streams. rsc.org

Table 1: Comparison of Synthetic Approaches for Aromatic Iodination

| Method | Reagents | Typical Conditions | Green Chemistry Advantages |

|---|---|---|---|

| Traditional Iodination | I₂ + Oxidizing Agent (e.g., HNO₃) | Acidic, often harsh | Few; generates significant waste |

| Hypervalent Iodine | PIDA, I₂ | Metal-free, mild | Low toxicity of reagents |

| Decarboxylative Iodination | Anthranilic acids, KI, I₂ | Transition-metal-free, base-free | Uses readily available starting materials |

| Direct Iodination | 2,6-dialkylanilines, I₂ | Mild, simple extraction | High yield, minimal purification |

| Electrochemical Iodination | KI | In situ generation of reagent | Avoids toxic reagents, high atomic efficiency |

Solvent Selection and Optimization for Reduced Environmental Impact

Solvent use is a major contributor to the environmental impact of chemical processes, accounting for a large portion of the waste generated. The selection of solvents is therefore a critical aspect of green chemistry.

Historically, many iodination reactions were performed in chlorinated solvents such as carbon tetrachloride (CCl₄), chloroform (B151607) (CHCl₃), and dichloromethane (B109758) (CH₂Cl₂). acsgcipr.org These solvents are now recognized as environmentally persistent and are associated with health risks, prompting a shift towards greener alternatives.

Modern Approaches to Solvent Selection:

Water as a Green Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Several iodination protocols have been developed that successfully use water as the reaction medium. acsgcipr.orgmdpi.com For example, an environmentally benign method for iodinating activated aromatics like anilines uses potassium iodide and ammonium (B1175870) peroxodisulfate in an aqueous methanol (B129727) solution at room temperature. organic-chemistry.org

Solvent-Free Conditions (Mechanochemistry): An even more eco-friendly approach is to eliminate the solvent entirely. Mechanochemical methods, where reactions are induced by mechanical grinding, have been developed for the iodination of pyrimidine (B1678525) derivatives. nih.gov This solvent-free technique uses solid iodine and a nitrate (B79036) salt, offering short reaction times, high yields, and a significantly reduced environmental footprint. nih.gov

Alternative Organic Solvents: When an organic solvent is necessary, greener options are preferred. Acetonitrile (B52724) and 1,4-dioxane (B91453) have been used as suitable solvents in some modern aniline (B41778) synthesis methods. bohrium.com Hexafluoroisopropanol has also been shown to enable mild and regioselective halogenations. organic-chemistry.org The choice is guided by factors like recyclability, biodegradability, and lower toxicity compared to traditional chlorinated or aromatic solvents.

Table 2: Environmental Profile of Solvents Used in Iodination

| Solvent | Classification | Key Issues | Greener Alternatives |

|---|---|---|---|

| Dichloromethane (CH₂Cl₂) | Chlorinated | Suspected carcinogen, air pollutant | Water, Acetonitrile |

| Carbon Tetrachloride (CCl₄) | Chlorinated | Ozone-depleting, toxic | Avoid use entirely |

| 1,4-Dioxane | Ether | Suspected carcinogen, water contaminant | 2-Methyltetrahydrofuran (2-MeTHF) |

| Water | Aqueous | Benign | N/A |

| Acetonitrile | Nitrile | Volatile, byproduct toxicity | Can be recycled |

| None (Mechanochemistry) | Solvent-Free | Ideal | N/A |

Waste Minimization and Recycling Strategies

Beyond solvent choice, a holistic approach to waste management is essential. This includes recycling valuable materials and designing processes that minimize the generation of byproducts.

Iodine is a finite and relatively expensive element, making its recovery and recycling economically and environmentally crucial. Many manufacturers now focus on collecting iodine from various waste streams. researchgate.net

Key Strategies:

Iodine Recycling: Methods have been developed to recover iodine from the production waste of iodinated compounds. google.com One patented process involves converting iodinated organic compounds in the waste liquid into inorganic iodide, which is then oxidized back to elemental iodine, filtered, and recovered. google.com This creates a closed-loop system, reducing both waste and the need for virgin materials.

Recyclable Reagents and Catalysts: The use of recyclable reagents can significantly reduce waste. For instance, m-iodosylbenzoic acid can be used as a recyclable oxidant in some iodination reactions and can be recovered from the reaction mixture using an anion exchange resin. mdpi.com Similarly, the development of heterogeneous catalysts that can be easily filtered and reused for multiple reaction cycles improves process efficiency and reduces waste. mdpi.com

Process Optimization: Minimizing waste often involves optimizing the reaction itself to prevent the formation of side products. This can be achieved through highly selective catalysts or by carefully controlling reaction conditions. Purification steps, particularly column chromatography, generate significant solvent and solid waste. Syntheses that yield a product clean enough to be purified by simple extraction or recrystallization are vastly preferable. researchgate.net

Toxicological Implications in Laboratory and Industrial Settings

Understanding the toxicological profile of this compound and its precursors is paramount for ensuring worker safety and managing environmental risks. While specific toxicological data for this compound is not widely available, potential hazards can be inferred from its starting materials and related iodoanilines.

The precursor, 2,5-dimethylaniline (B45416) (2,5-xylidine), belongs to a class of chemicals known as xylidines. These compounds are recognized as hazardous. The critical health effects for xylidines include carcinogenicity, mutagenicity, and toxicity to organs such as the kidneys, liver, and blood upon repeated exposure. industrialchemicals.gov.au 2,6-dimethylaniline (B139824) is known to cause methaemoglobinaemia, a condition where the blood's ability to carry oxygen is reduced. industrialchemicals.gov.au Given that this compound is a derivative, it is prudent to handle it with precautions appropriate for this class of compounds.

Related iodoanilines also provide insight into potential hazards:

4-Iodoaniline: Is harmful if swallowed and is associated with the adverse effect of methemoglobinemia. nih.gov

4-Iodo-N,N-dimethylaniline: GHS hazard statements indicate it is harmful if swallowed or inhaled, and causes skin and eye irritation. sigmaaldrich.com It is also classified as a health and environmental hazard. wikipedia.org

Therefore, in any laboratory or industrial setting, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, especially when there is a risk of dust or vapor inhalation. Engineering controls, such as fume hoods, are essential to minimize exposure.

Future Research Directions and Emerging Trends for 4 Iodo 2,5 Dimethylaniline

Exploration of Novel Catalytic Systems for Functionalization

The reactivity of 4-Iodo-2,5-dimethylaniline is largely dictated by its carbon-iodine bond, which is the weakest among the carbon-halogen bonds. This characteristic makes it an excellent substrate for a variety of cross-coupling reactions. Future research will likely concentrate on advancing the catalytic systems used to functionalize this molecule, aiming for greater efficiency, selectivity, and sustainability.

Palladium-catalyzed reactions are central to the functionalization of aryl iodides. Future work is expected to focus on developing next-generation palladium catalysts with higher turnover numbers and the ability to operate under milder conditions. Furthermore, there is a growing trend toward exploring catalysts based on more abundant and less toxic metals, such as iron and copper, as greener alternatives to palladium. For instance, iron(III) chloride has been shown to catalyze the iodination of activated arenes, a methodology that could be relevant to the synthesis of iodoaniline derivatives.

Another significant trend is the development of one-pot, multi-component reactions. These processes, where multiple reactants are combined in a single vessel to form a complex product, offer high efficiency by avoiding the isolation of intermediates. Research on iodo-dimethylaniline isomers has demonstrated their effectiveness in copper-catalyzed three-component reactions for synthesizing benzothiazoles. Applying similar strategies to this compound could rapidly generate diverse molecular libraries for screening purposes.

| Catalytic System | Reaction Type | Potential Advantages |

| Next-Generation Palladium Catalysts | Cross-Coupling (e.g., Suzuki, Heck, Sonogashira) | Higher efficiency, milder reaction conditions, lower catalyst loading. |

| Earth-Abundant Metal Catalysts (e.g., Cu, Fe) | Cross-Coupling, C-N & C-O bond formation | Reduced cost, lower toxicity, improved sustainability. |

| Photocatalysis | Various functionalizations | Use of light as a renewable energy source, novel reaction pathways. |

| Multi-component Reaction Systems | One-pot synthesis of complex molecules | Increased efficiency, reduced waste, rapid library generation. |

Development of New Applications in Medicinal Chemistry and Advanced Materials

Iodoaniline derivatives are crucial building blocks in the pharmaceutical industry, serving as precursors for a wide range of active pharmaceutical ingredients (APIs), including anti-inflammatory, antiviral, and anti-cancer drugs. calibrechem.com Future research on this compound is poised to explore its potential as a key intermediate in synthesizing novel therapeutic agents. The specific substitution pattern of the molecule may lead to derivatives with unique biological activities.

A particularly promising area is the development of agents for medical imaging. The presence of an iodine atom makes it suitable for creating imaging agents. calibrechem.com For example, a radiolabeled compound with a similar core structure, 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine ([11C]CIMBI-5), has been developed as a potent and selective agonist for the 5-HT2A serotonin (B10506) receptor, intended for use as a Positron Emission Tomography (PET) imaging tool. nih.gov This suggests a potential research avenue for developing this compound-based ligands for neuroreceptor imaging.

In the field of advanced materials, aniline (B41778) derivatives are used to create organic electronic materials for applications like organic light-emitting diodes (OLEDs) and photovoltaics. The functionalization of this compound can be used to synthesize novel π-conjugated systems with unique photophysical properties, making it a target for future materials science research.

| Field | Potential Application | Rationale |